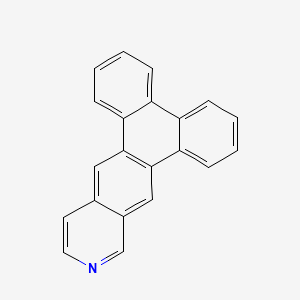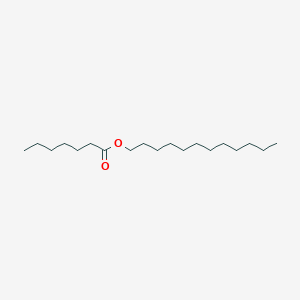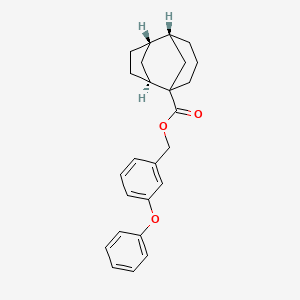
Ethyl 2-ethyl-4-hydroxy-5-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-ethyl-4-hydroxy-5-methylbenzoate is an organic compound with the molecular formula C12H16O3. It is a derivative of benzoic acid and is characterized by the presence of an ethyl group, a hydroxy group, and a methyl group on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-ethyl-4-hydroxy-5-methylbenzoate can be synthesized through several methods. One common method involves the esterification of 2-ethyl-4-hydroxy-5-methylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-ethyl-4-hydroxy-5-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ethyl and methyl groups on the benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, bromine in the presence of a catalyst for bromination.
Major Products Formed
Oxidation: Formation of 2-ethyl-4-oxo-5-methylbenzoic acid.
Reduction: Formation of 2-ethyl-4-hydroxy-5-methylbenzyl alcohol.
Substitution: Formation of 2-ethyl-4-hydroxy-5-methyl-3-nitrobenzoate or 2-ethyl-4-hydroxy-5-methyl-3-bromobenzoate.
Applications De Recherche Scientifique
Ethyl 2-ethyl-4-hydroxy-5-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Studied for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a component in various formulations.
Comparaison Avec Des Composés Similaires
Ethyl 2-ethyl-4-hydroxy-5-methylbenzoate can be compared with other similar compounds, such as:
Ethyl 4-hydroxybenzoate: Lacks the additional ethyl and methyl groups, resulting in different chemical properties and reactivity.
Methyl 2-ethyl-4-hydroxybenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group, leading to variations in reactivity and applications.
2-Ethyl-4-hydroxybenzoic acid: The carboxylic acid form of the compound, which has different solubility and reactivity compared to the ester form.
Propriétés
| 102740-19-2 | |
Formule moléculaire |
C12H16O3 |
Poids moléculaire |
208.25 g/mol |
Nom IUPAC |
ethyl 2-ethyl-4-hydroxy-5-methylbenzoate |
InChI |
InChI=1S/C12H16O3/c1-4-9-7-11(13)8(3)6-10(9)12(14)15-5-2/h6-7,13H,4-5H2,1-3H3 |
Clé InChI |
FDCJXJPKZQLBAQ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=C(C(=C1)O)C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(5,6-Dimethoxy-1-benzothiophen-2-yl)ethylidene]hydroxylamine](/img/no-structure.png)




![1-[4-(3-Chloro-2-hydroxypropoxy)-3-(propoxymethyl)phenyl]ethan-1-one](/img/structure/B14334616.png)




